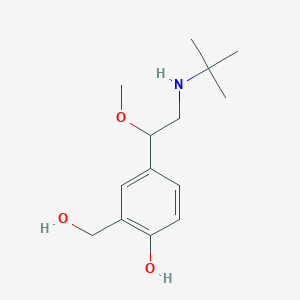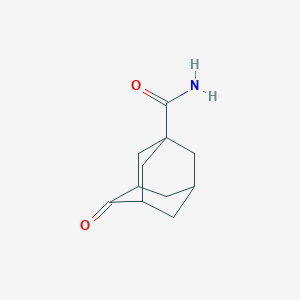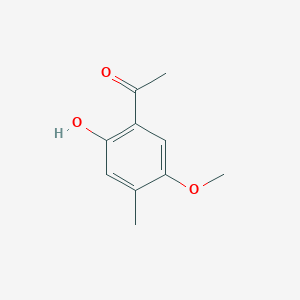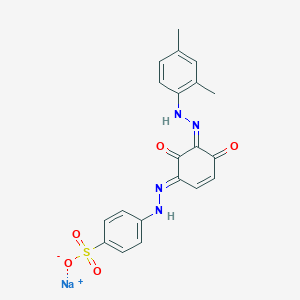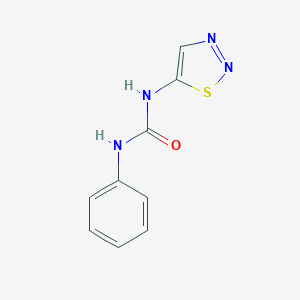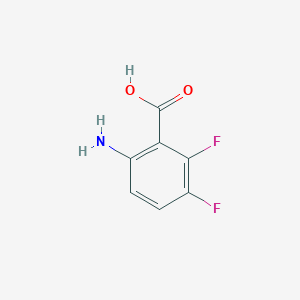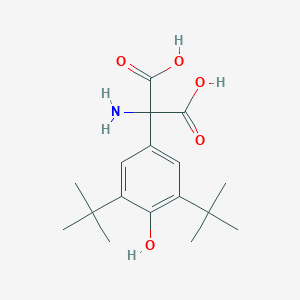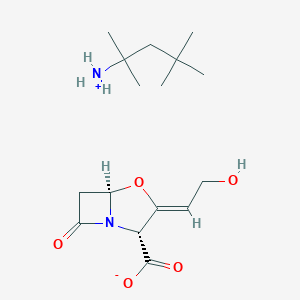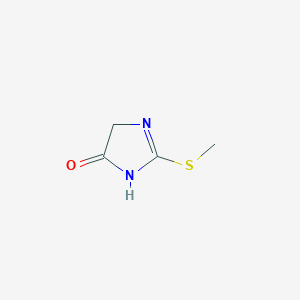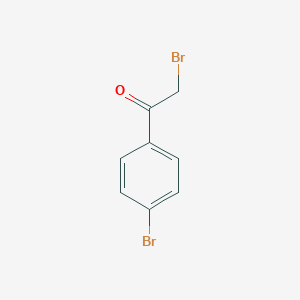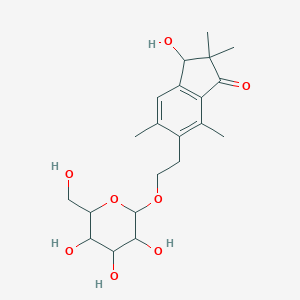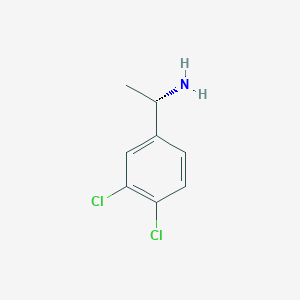
(S)-1-(3,4-Dichlorophenyl)ethanamine
Vue d'ensemble
Description
“(S)-1-(3,4-Dichlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 .
Molecular Structure Analysis
The InChI code for “(S)-1-(3,4-Dichlorophenyl)ethanamine” is 1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 . The InChI key is UJUFOUVXOUYYRG-YFKPBYRVSA-N .Physical And Chemical Properties Analysis
“(S)-1-(3,4-Dichlorophenyl)ethanamine” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique
Antitumor Activity
Recent studies have highlighted the potential of (S)-1-(3,4-Dichlorophenyl)ethanamine derivatives in antitumor activity . By introducing amide bonds and dichloro substitution into the curcumin skeleton, researchers have synthesized compounds that exhibit inhibitory effects on gastric cancer cells . Notably, certain derivatives have shown potent growth inhibition and the ability to induce apoptosis in cancer cells by modulating key signaling pathways .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are being explored for their therapeutic potential . The structural modification of this compound, particularly the introduction of amide bonds, has led to the development of small molecule compounds with promising prospects for medicinal research .
Synthesis of Curcumin Analogs
The compound serves as a building block for the synthesis of curcumin analogs . These analogs are designed to retain the biological activity of curcumin while potentially offering improved stability and bioavailability .
Chemical Biology
In chemical biology, (S)-1-(3,4-Dichlorophenyl)ethanamine is used to study protein interactions and enzyme inhibition . Its derivatives can be used to probe the function of enzymes and receptors involved in various biological processes .
Organic Synthesis
This compound is also valuable in organic synthesis , serving as an intermediate for the preparation of various organic molecules. Its dichlorophenyl group is particularly useful in cross-coupling reactions .
Material Science
In material science, derivatives of (S)-1-(3,4-Dichlorophenyl)ethanamine are being investigated for their potential use in organic electronic materials . The dichlorophenyl group can contribute to the electronic properties of materials for applications like OLEDs and organic photovoltaics .
Safety And Hazards
Propriétés
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUFOUVXOUYYRG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355187 | |
| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4-dichlorophenyl)ethanamine | |
CAS RN |
150025-93-7 | |
| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
